molecular formula C20H22Cl2O9S B13662792 [3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate CAS No. 5394-31-0

[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate

Cat. No.: B13662792
CAS No.: 5394-31-0
M. Wt: 509.4 g/mol
InChI Key: SZUCOOLVALZRNF-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including acetoxy and dichlorophenyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process may include the acetylation of hydroxyl groups, introduction of the dichlorophenyl group, and formation of the sulfanyl linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure efficiency and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to understanding its full potential.

Properties

CAS No.

5394-31-0

Molecular Formula

C20H22Cl2O9S

Molecular Weight

509.4 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C20H22Cl2O9S/c1-9(23)27-8-15-17(28-10(2)24)18(29-11(3)25)19(30-12(4)26)20(31-15)32-16-7-13(21)5-6-14(16)22/h5-7,15,17-20H,8H2,1-4H3

InChI Key

SZUCOOLVALZRNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=C(C=CC(=C2)Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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